N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide - 946275-20-3

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide

Catalog Number: EVT-3448047
CAS Number: 946275-20-3
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-methylbenzamide (4)

Compound Description: This compound, also known as ITMM, exhibits a high binding affinity (Ki = 13.6 nM) for the metabotropic glutamate 1 (mGlu1) receptor. [] It has been radiolabeled with carbon-11 for positron emission tomography (PET) imaging studies in both rats and monkeys. [, ] In vitro autoradiography and in vivo PET studies have demonstrated its ability to visualize and quantify mGlu1 receptors in the brain. [, ]

Relevance: Both ITMM and N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide share a common core structure consisting of a thiazole ring substituted at the 2-position with an amide and at the 4-position with an aromatic heterocycle. [] In ITMM, this heterocycle is a pyrimidine ring with an isopropylamino substituent, while in N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, it is a benzofuran ring with a methoxy substituent.

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide ([(11)C]4-6)

Compound Description: This series of compounds, incorporating halogens at the 4-position of the benzamide ring, were developed as potential PET tracers for imaging mGlu1 receptors in melanomas. [] They exhibited high tumor uptake with lower uptake in non-target tissues like the brain, making them promising candidates for melanoma diagnosis. []

Relevance: These halogenated compounds share the core thiazole-amide structure with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. [] They also retain the 6-(isopropylamino)pyrimidin-4-yl substituent at the 4-position of the thiazole, demonstrating variations around the benzamide moiety for targeted imaging applications.

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (6, SR 121787)

Compound Description: This compound is a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa, a target for antithrombotic drugs. [] It acts as a prodrug, generating the active diacid metabolite SR 121566 in vivo. [] SR 121787 inhibits platelet aggregation and exhibits potent and long-lasting antithrombotic activity in animal models. []

Relevance: While structurally distinct from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, this compound highlights the versatility of the thiazole scaffold in medicinal chemistry. [] The presence of a thiazole ring as a central structural element in both compounds emphasizes its importance in designing molecules with diverse biological activities.

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: This nitrothiazolide analogue exhibits potent in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. [] It demonstrates promising antiparasitic activity, surpassing the efficacy of reference drugs benznidazole and pentamidine. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[11C]methoxy-N-methylbenzamide ([(11)C]6)

Compound Description: This radiolabeled compound was designed as a PET ligand for imaging mGluR1 in rodent brains. [] It displays high in vitro binding affinity for mGluR1 and shows high brain uptake in PET studies, with a distribution pattern consistent with the known mGluR1 distribution. []

Relevance: [(11)C]6 closely resembles N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide in its core structure. [] It shares the thiazole-amide motif with a 6-(isopropylamino)pyrimidin-4-yl substituent at the 4-position of the thiazole and a methoxybenzamide at the 2-position. The primary difference lies in the replacement of the phenoxyacetyl group in N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide with a methyl group in [(11)C]6.

4-[(18)F]fluoroethoxy-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]7)

Compound Description: This compound, incorporating a fluoroethoxy group at the 4-position of the benzamide ring, was explored as a potential PET ligand for mGluR1 imaging in rodent brains. [] While it displayed weaker in vitro binding affinity compared to [(11)C]6, its development highlights efforts to optimize mGluR1 PET tracers. []

Relevance: [(18)F]7 shares the same core thiazole-amide scaffold with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide and [(11)C]6. [] The key difference lies in the fluoroethoxy group replacing the methoxy group in [(11)C]6 and the phenoxyacetyl group in N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, further illustrating modifications of the benzamide moiety for PET ligand development.

4-[(18)F]fluoropropoxy-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]8)

Compound Description: Similar to [(18)F]7, this compound features a fluoropropoxy group at the 4-position of the benzamide and was evaluated as a potential PET ligand for mGluR1 imaging. [] It displayed weak in vitro binding affinity for mGluR1, highlighting the importance of structural variations in ligand development. []

Relevance: [(18)F]8 structurally resembles N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, [(11)C]6, and [(18)F]7, sharing the core thiazole-amide structure and the 6-(isopropylamino)pyrimidin-4-yl substituent. [] The fluoropropoxy group at the 4-position of the benzamide further demonstrates modifications explored in designing mGluR1 PET ligands.

3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP)

Compound Description: MTEP is a highly selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [, ] It has demonstrated efficacy in attenuating levodopa-induced dyskinesia (LID) in animal models of Parkinson's disease. [, ] Studies have shown that MTEP can suppress LID progression by modulating neuronal activity and signaling pathways within the basal ganglia. [, ]

Relevance: While MTEP does not share the same core structure as N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, both compounds highlight the importance of the thiazole ring in designing molecules with neuropharmacological activity. [, ] MTEP represents a distinct class of thiazole-containing compounds targeting a different glutamate receptor subtype, showcasing the diverse applications of thiazole-based structures in neuroscience.

2-((1E,3E)-4-(6-(11C-Methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol (11C-PBB3)

Compound Description: 11C-PBB3 is a PET probe developed for in vivo imaging of tau pathology in the human brain. [] It shows a suitable brain uptake and rapid washout from brain tissue in mice. [] 11C-PBB3 undergoes rapid photoisomerization under fluorescent light but retains its radiochemical purity in the absence of light. []

Relevance: 11C-PBB3 belongs to the benzothiazole class of compounds, sharing this structural feature with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. [] While the core structures differ, both compounds highlight the use of thiazole derivatives for designing imaging probes targeting specific biological processes.

4-131I-Iodo- and 4-211At-Astato-N-[4-(6-(isopropylamino)pyridine-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide (131I-IITM and 211At-AITM)

Compound Description: These radiopharmaceuticals were developed for targeted radionuclide therapy (TRT) of melanomas. [] They target the ectopic metabotropic glutamate receptor 1 (mGluR1) in melanomas, exhibiting high tumor uptake and rapid clearance from non-target organs. [] Both agents demonstrated significant melanoma growth inhibition, with 211At-AITM exhibiting superior efficacy and minimal toxicity. []

Relevance: 131I-IITM and 211At-AITM share a similar core structure with N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, featuring a thiazole ring substituted at the 2-position with a benzamide and at the 4-position with an aromatic heterocycle. [] These compounds highlight the potential of thiazole-based structures for targeted therapy applications, showcasing modifications for incorporating therapeutic radionuclides.

1-Fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

Compound Description: [18F]PM-PBB3 is an 18F-labeled PET tracer developed for in vivo imaging of tau pathologies, addressing the limitations of the 11C-labeled PBB3. [] This compound exhibits favorable properties for clinical applications, including high radiochemical yield, purity, and molar activity, and shows resistance to photoisomerization under specific lighting conditions. []

Relevance: [18F]PM-PBB3 belongs to the benzothiazole class of compounds, similar to 11C-PBB3 and N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. [] While the core structures are distinct, the shared benzothiazole motif underscores the potential of this chemical class for developing imaging probes for neurological applications.

4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (1)

Compound Description: This pyrimidine derivative emerged as a promising candidate for antiangiogenic activity based on in silico studies. [] Docking analysis revealed that compound (1) exhibits the lowest binding energy (-8.116 Kcal/mol) to VEGFR-2 kinase, comparable to reference drug compounds. []

Relevance: While structurally distinct from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, compound (1) highlights the exploration of heterocyclic scaffolds in drug discovery. [] It showcases the potential of incorporating pyrimidine and selenadiazole moieties for targeting angiogenesis, a process relevant to various diseases, including cancer.

3-Amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (DD1E5)

Compound Description: DD1E5 is a potent and cellularly active inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). [] It effectively inhibits DDAH1 activity both in vitro and in cultured cells, leading to the accumulation of asymmetric dimethylarginine (ADMA) and subsequent reduction of nitric oxide (NO) production. [] DD1E5 demonstrated antiproliferative effects in cancer cells and inhibited tumor growth in vivo by restraining angiogenesis. []

Relevance: Although structurally dissimilar to N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, DD1E5 highlights the utility of thiazole-containing compounds in targeting specific enzymes for therapeutic purposes. [] The presence of the thiazole ring in both compounds showcases the versatility of this scaffold in drug design for diverse biological targets.

4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848) and 4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (TH-644)

Compound Description: TH-848 and TH-644 are aminothiazoles that act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). [] They effectively reduce inflammation-induced prostaglandin E2 (PGE2) synthesis in vitro and demonstrate anti-inflammatory effects in vivo by ameliorating experimental periodontitis in rats. []

Relevance: While structurally different from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, TH-848 and TH-644 emphasize the role of thiazole derivatives in anti-inflammatory drug development. [] The presence of a thiazole core in all these compounds highlights its importance in medicinal chemistry for targeting inflammatory pathways.

4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine (CYC116)

Compound Description: CYC116 is a pyrimidine derivative under development as an anti-cancer drug. [] Studies have revealed its ability to inhibit Type I hypersensitive immune responses by suppressing mast cell activation. [] CYC116 effectively inhibits mast cell degranulation, pro-inflammatory cytokine secretion, and mast cell-mediated allergic responses in mice. []

Relevance: CYC116, despite its structural difference from N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide, shares the presence of a thiazole ring. [] It demonstrates the potential of thiazole-containing compounds in modulating immune responses, expanding the therapeutic applications of this chemical class beyond its traditional use in anti-infective and anti-inflammatory agents.

Properties

CAS Number

946275-20-3

Product Name

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide

IUPAC Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H16N2O4S/c1-24-15-8-7-13-9-18(26-17(13)10-15)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23)

InChI Key

NMXFRVZTWHAVHY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.